molecular formula C18H22N2O3S2 B2836311 4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034244-15-8

4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Katalognummer: B2836311
CAS-Nummer: 2034244-15-8
Molekulargewicht: 378.51
InChI-Schlüssel: JYGUCWRUZJZVJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a 1-(thiophen-2-yl)cyclopentyl substituent on the amide nitrogen.

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-20(2)25(22,23)15-9-7-14(8-10-15)17(21)19-18(11-3-4-12-18)16-6-5-13-24-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGUCWRUZJZVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, focusing on various studies and findings.

Chemical Structure and Properties

The chemical structure of 4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can be represented as follows:

C17H22N2O2S\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a benzamide core with a thiophene group and a dimethylsulfamoyl moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing thiophene rings exhibit significant antitumor activity. For example, derivatives of thiophenes have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The specific compound under review has shown effectiveness against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines, with IC50 values comparable to standard chemotherapeutics like cisplatin .

The biological activity of 4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is believed to be mediated through multiple pathways:

  • Inhibition of DNA Methyltransferases : Similar compounds have been shown to inhibit DNA methyltransferases (DNMTs), particularly DNMT3A, which is implicated in tumorigenesis. The inhibition of these enzymes can lead to the reactivation of tumor suppressor genes .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism is crucial for the therapeutic efficacy of anticancer agents .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest that modifications to the chemical structure can enhance metabolic stability and bioavailability. For instance, certain derivatives have shown improved pharmacokinetic profiles in plasma and liver microsomes .

Case Studies

Several case studies have explored the efficacy and safety profile of compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide:

  • Case Study on Anticancer Efficacy : In a study involving HepG-2 cells, the compound demonstrated an IC50 value of approximately 12 µM, indicating significant cytotoxicity compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. The results indicated favorable interactions with key targets such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
AntitumorHepG-212
AntitumorA-54915
DNMT InhibitionDNMT3A0.9

Table 2: Structure-Activity Relationship

Compound VariantModification TypeObserved Activity
Parent CompoundNoneBaseline Activity
Variant AAdded thiophene groupIncreased potency
Variant BDimethylsulfamoyl groupEnhanced stability

Vergleich Mit ähnlichen Verbindungen

Structural Variations

The table below highlights key structural differences and similarities with selected analogs:

Compound Name Core Structure Sulfamoyl Substituent Heterocyclic/Aromatic Group Key Differences Reference
Target Compound: 4-(N,N-Dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide Benzamide N,N-Dimethyl 1-(Thiophen-2-yl)cyclopentyl Unique cyclopentyl-thiophene hybrid -
N-(1-(N,N-Dimethylsulfamoyl)pentan-3-yl)-4-(trifluoromethyl)benzamide (Compound 60) Benzamide N,N-Dimethyl Pentan-3-yl chain; CF₃ on benzene Aliphatic chain vs. cyclopentyl-thiophene
4-(Dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide Benzamide N,N-Dimethyl Thiazole with 3-nitrophenyl Thiazole ring vs. cyclopentyl-thiophene
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) Benzamide N,N-Dimethyl Thiazole with 4-bromophenyl Bromophenyl-thiazole substitution
4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide Benzamide N,N-Diethyl Thiazole with 4-iodophenyl Diethylsulfamoyl; iodophenyl group

Physicochemical Properties

  • Solubility: The dimethylsulfamoyl group enhances aqueous solubility compared to non-sulfonylated analogs. However, the hydrophobic cyclopentyl-thiophene moiety may reduce solubility relative to thiazole-containing compounds (e.g., Compound 50) .
  • Nitro or halogen substituents (e.g., in Compounds 13–15) further modulate electronic properties .

Spectral Characterization

  • IR Spectroscopy : Expected C=O stretch at ~1660–1680 cm⁻¹ (benzamide) and S=O stretch at ~1240–1255 cm⁻¹ (sulfamoyl), consistent with analogs .
  • ¹H NMR : Distinct signals for thiophene protons (~6.5–7.5 ppm) and cyclopentyl methylenes (~1.5–2.5 ppm), differentiating it from thiazole or phenyl-substituted analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.